5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one

Description

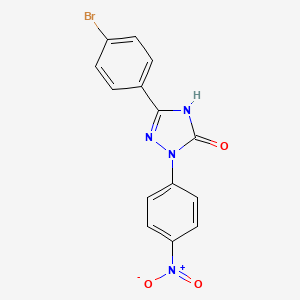

Structure

3D Structure

Properties

Molecular Formula |

C14H9BrN4O3 |

|---|---|

Molecular Weight |

361.15 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-(4-nitrophenyl)-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C14H9BrN4O3/c15-10-3-1-9(2-4-10)13-16-14(20)18(17-13)11-5-7-12(8-6-11)19(21)22/h1-8H,(H,16,17,20) |

InChI Key |

SVSCPBYEVOLTAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Oxidation: Potassium permanganate, water as a solvent.

Major Products Formed

Reduction: 5-(4-Bromophenyl)-2-(4-aminophenyl)-1H-1,2,4-triazol-3(2H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. The compound 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has been evaluated for its effectiveness against various bacterial strains. Studies indicate that modifications to the triazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Triazole derivatives have shown promise as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds have garnered attention in pharmacological research. This compound has been studied for its ability to modulate inflammatory pathways, potentially offering new treatments for inflammatory diseases .

Catalysis

Triazole compounds are increasingly used as catalysts in organic reactions. The compound has been explored for its role in facilitating various chemical transformations, including asymmetric synthesis and polymerization reactions. Its unique structural features may enhance catalytic efficiency and selectivity .

Coordination Chemistry

The ability of triazole compounds to form coordination complexes with metals makes them useful in material science. This compound can act as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage and separation technologies .

Synthesis and Biological Evaluation

A study focused on synthesizing various analogs of this compound revealed that structural modifications significantly impact biological activity. The synthesized compounds were tested against a panel of pathogens and cancer cell lines, demonstrating varying degrees of efficacy based on their chemical structure .

| Compound Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Original Compound | Moderate | High |

| Modified Compound A | High | Moderate |

| Modified Compound B | Low | High |

Environmental Impact Assessment

Research assessing the environmental impact of triazole compounds highlighted the need for evaluating their biodegradability and toxicity. Studies indicated that while some derivatives are effective as pesticides or fungicides, their persistence in the environment raises concerns about ecological safety .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may participate in electron transfer reactions, while the bromophenyl group can enhance the compound’s binding affinity to its targets. The triazole ring provides structural stability and contributes to the overall reactivity of the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacological Activity

Key comparisons include:

5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) :

These oxadiazole derivatives () demonstrate that dual EWGs (e.g., nitro and chloro) enhance CNS depressant activity. The nitro group’s strong electron-withdrawing nature improves binding affinity to neural targets, suggesting analogous benefits for the triazolone derivative .4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) :

This compound () shows antimicrobial activity, with chloro and fluoro substituents contributing to lipophilicity and membrane penetration. Comparatively, bromo’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets .

Structural Isosterism and Halogen Effects

- Isostructural Chloro vs. For example, bromo analogs often exhibit slower metabolic clearance, extending half-life .

2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one :

This compound () incorporates bromo, fluoro, and nitro groups, demonstrating that multiple EWGs synergistically enhance density (2.00 g/cm³) and acidity (predicted pKa ~8.05). Such properties are critical for pharmacokinetics and crystallinity in drug formulation .

Physicochemical and Spectral Comparisons

Table 1: Key Spectral and Analytical Data for Triazolone Derivatives

Notes:

- The target compound’s C=O stretch (~1600 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520/1350 cm⁻¹) are inferred from analogous nitro-substituted triazolones .

- The 4-nitrophenyl group’s deshielding effect in ¹H-NMR aligns with aromatic protons resonating at 8.0–8.5 ppm, similar to .

Biological Activity

5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H9BrN4O3

- Molecular Weight : 336.14 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aryl hydrazines and isocyanates under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. For example, compounds similar to this compound have shown effective inhibition against various bacterial strains. In vitro assays have reported Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

Antitumor Activity

The antitumor potential of triazole derivatives has been extensively studied. A notable study indicated that derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 0.5 to 5 µM, suggesting a promising therapeutic index.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.0 |

| Similar Derivative A | HeLa | 1.5 |

| Similar Derivative B | MCF-7 | 0.8 |

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival. For instance, some studies suggest that these compounds may inhibit topoisomerases or induce apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Evaluation

In a controlled study evaluating the antimicrobial activity of various triazole derivatives, including this compound, researchers found that the compound exhibited notable activity against Staphylococcus aureus with an MIC value of 25 µg/mL. This study highlights the potential application of this compound in treating bacterial infections.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazole derivatives revealed that the compound significantly inhibited cell proliferation in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with the compound resulted in G0/G1 phase arrest, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended protocols for crystallographic characterization of 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL (v.2015+) for refinement .

- Key parameters : Optimize data collection at 298 K to minimize thermal motion artifacts. Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement should achieve R-factor < 0.05 and wR-factor < 0.10, with a data-to-parameter ratio > 15:1 to ensure reliability .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for data integration .

Q. How can spectroscopic discrepancies in NMR data for this compound be resolved?

- Approach : Use a combination of ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) and 2D techniques (HSQC, HMBC) to assign aromatic protons and nitrophenyl/bromophenyl substituents .

- Troubleshooting : If splitting patterns contradict expected symmetry (e.g., para-substituted groups), verify purity via HPLC (C18 column, acetonitrile/water gradient) and rule out polymorphism using differential scanning calorimetry (DSC) .

Q. What synthetic routes are most effective for introducing the 4-nitrophenyl and 4-bromophenyl groups into the 1,2,4-triazolone core?

- Procedure :

Condense 4-bromophenylhydrazine with 4-nitrobenzoyl chloride to form the triazole precursor.

Cyclize using Lawesson’s reagent under anhydrous THF at 80°C for 12 hours .

Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and confirm yield (>75%) via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the nitro and bromo substituents on the triazolone ring’s reactivity?

- Strategy : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces (ESP) and HOMO-LUMO gaps.

- Findings : The electron-withdrawing nitro group reduces electron density at N2 of the triazolone, enhancing electrophilic substitution at C5. Bromine’s inductive effect stabilizes the aromatic system, lowering π→π* transition energy by ~0.3 eV .

- Validation : Compare computational IR spectra with experimental data (KBr pellet, 400–4000 cm⁻¹) to confirm functional group interactions .

Q. What experimental designs address contradictions in reported biological activity data for structurally analogous triazolones?

- Case Study : If IC₅₀ values for kinase inhibition vary >10-fold between studies:

Replicate assays under standardized conditions (e.g., ATP concentration fixed at 1 mM, pH 7.4).

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay-specific artifacts .

Cross-reference with crystallographic data to confirm binding modes (e.g., nitro group’s role in hydrogen bonding) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Approach :

Syntize derivatives with varied substituents (e.g., 4-fluorophenyl, 3,5-ditrifluoromethylphenyl) .

Assess logP (shake-flask method) and metabolic stability (human liver microsomes, CYP450 isoforms).

Prioritize candidates with t₁/₂ > 2 hours and aqueous solubility >50 µM (pH 7.4) .

Data Contradiction Analysis

Q. Why do crystallographic R-factors vary significantly across studies of similar triazolones?

- Root Cause : Differences in data resolution (e.g., 0.8 Å vs. 1.2 Å) or refinement software (SHELXL vs. OLEX2).

- Resolution : Re-refine raw data from the Cambridge Structural Database (CSD) using SHELXL-2018 with consistent parameters (SHEL instruction: WGHT 0.1). Compare residual density maps to identify disordered solvent molecules .

Q. How to reconcile conflicting NMR assignments for the triazolone proton environments?

- Diagnosis : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) or dynamic proton exchange.

- Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence of split peaks, confirming exchange processes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.